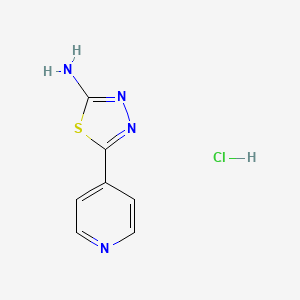
Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride is a heterocyclic compound that contains a pyridine ring substituted with a 2-amino-1,3,4-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride typically involves the reaction of pyridine derivatives with thiosemicarbazide under specific conditions. One common method includes the cyclization of thiosemicarbazide with carboxylic acids in the presence of dehydrating agents to form the 1,3,4-thiadiazole ring . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interfere with its replication, leading to the inhibition of cell growth and proliferation . Additionally, it can interact with enzymes and proteins involved in metabolic pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride include other 1,3,4-thiadiazole derivatives such as:
- Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, sulfate
- Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, nitrate
- Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, phosphate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This unique structure allows it to exhibit distinct properties and activities compared to other thiadiazole derivatives .
Properties
CAS No. |
70145-80-1 |
|---|---|
Molecular Formula |
C7H7ClN4S |
Molecular Weight |
214.68 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,3,4-thiadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6N4S.ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H |
InChI Key |
NFCDLXCGBKYWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















